molecular formula C23H28N2O4 B4972466 1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B4972466
M. Wt: 396.5 g/mol
InChI Key: YNLNLJHXGGACPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MP-10 and has been found to have interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of MP-10 involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the brain, which can have various effects on behavior and cognition. MP-10 has also been shown to have some affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter. This property may contribute to its overall effects on the central nervous system.
Biochemical and Physiological Effects
MP-10 has been found to have various biochemical and physiological effects, including its ability to increase dopamine levels in the brain. This property has been shown to have effects on behavior and cognition, including increased locomotor activity and improved cognitive performance. MP-10 has also been found to have some effects on other neurotransmitter systems, including the norepinephrine and serotonin systems. These effects may contribute to its overall effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for use in lab experiments, including its high purity and yield, as well as its ability to selectively target the dopamine system. However, there are also some limitations to its use, including its potential for off-target effects on other neurotransmitter systems and its potential for toxicity at high doses. These limitations must be carefully considered when designing experiments using MP-10.

Future Directions

There are several future directions for research on MP-10, including its potential applications in the treatment of neurological disorders such as Parkinson's disease and addiction. MP-10 may also be useful as a tool for studying the dopamine system and its role in various neurological disorders. Further research is needed to fully understand the potential of MP-10 and its applications in scientific research.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 3-methoxybenzylamine with 3-methoxyphenylacetic acid to form the corresponding amide. This intermediate is then reacted with piperidine-3,6-dione to form the final product, MP-10. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

MP-10 has been studied for its potential applications in scientific research, including its use as a tool to study the central nervous system. This compound has been found to have interesting properties that make it a promising candidate for further investigation. MP-10 has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This property makes MP-10 a useful tool for studying the dopamine system and its role in various neurological disorders.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-28-20-7-3-5-17(13-20)11-12-24-23(27)19-9-10-22(26)25(16-19)15-18-6-4-8-21(14-18)29-2/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLNLJHXGGACPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.